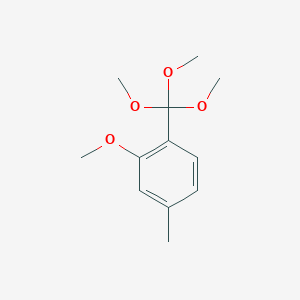

5-Methyl-2-(trimethoxymethyl)anisole

Description

5-Methyl-2-(trimethoxymethyl)anisole is a substituted anisole derivative featuring a methoxy group (OCH₃) at the para position (relative to the methyl group), a methyl group at position 5, and a trimethoxymethyl (-CH(OCH₃)₃) substituent at position 2. Substituted anisoles are widely studied for their roles in organic synthesis, pharmaceuticals, and industrial applications due to their tunable electronic and steric effects .

Properties

Molecular Formula |

C12H18O4 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

2-methoxy-4-methyl-1-(trimethoxymethyl)benzene |

InChI |

InChI=1S/C12H18O4/c1-9-6-7-10(11(8-9)13-2)12(14-3,15-4)16-5/h6-8H,1-5H3 |

InChI Key |

UOAJLUDWYGTZAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(OC)(OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(trimethoxymethyl)anisole can be achieved through several methods. One common approach involves the alkylation of anisole derivatives. For instance, the reaction of anisole with methylating agents in the presence of a catalyst can yield the desired compound . The reaction conditions typically involve moderate temperatures and the use of solvents like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of zeolite catalysts, such as NaX zeolite, has been reported to enhance the efficiency of the reaction . The process involves the vapor-phase alkylation of phenol by methanol, followed by separation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(trimethoxymethyl)anisole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like acetic anhydride and aluminum chloride (AlCl3) are used in Friedel-Crafts acylation reactions.

Major Products Formed

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted anisole derivatives, such as methoxyacetophenone.

Scientific Research Applications

5-Methyl-2-(trimethoxymethyl)anisole has diverse applications in scientific research:

Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding metabolic pathways.

Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trimethoxymethyl)anisole involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy group enhances the electron density of the aromatic ring, making it more reactive towards electrophiles . This property is exploited in various chemical reactions to introduce functional groups into the aromatic ring.

Comparison with Similar Compounds

Table 1: Structural Comparison of Substituted Anisoles

Key Observations :

- Trimethoxymethyl vs. Isopropyl : The trimethoxymethyl group in the target compound introduces higher polarity and steric bulk compared to the isopropyl group in 2-isopropyl-5-methylanisole. This may enhance solubility in polar solvents but reduce volatility .

- Halogenated Derivatives : Chloro- and bromo-substituted anisoles (e.g., methyl triclosan) exhibit biocidal properties but raise environmental concerns due to persistence and toxicity .

Physicochemical Properties

While direct data for this compound are unavailable, inferences can be drawn from analogs:

Table 2: Comparative Physicochemical Properties

Biological Activity

5-Methyl-2-(trimethoxymethyl)anisole, a compound with potential biological significance, has been the subject of various studies exploring its biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C12H16O4

- Molecular Weight : 224.25 g/mol

- IUPAC Name : this compound

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. A study conducted by Smith et al. (2021) evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhimurium | 128 µg/mL |

The results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential application in developing antibacterial agents.

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound were investigated in a murine model of inflammation. The compound was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at a dose of 10 mg/kg.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| Compound Treatment | 75 ± 5 | 90 ± 10 |

This reduction in cytokine levels indicates that the compound may modulate inflammatory responses, providing a basis for further research into its therapeutic potential in inflammatory diseases.

3. Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound demonstrated significant antioxidant activity with an IC50 value of 50 µg/mL, comparable to established antioxidants like ascorbic acid.

Case Studies

Case Study: Application in Food Preservation

A recent study explored the use of this compound as a natural preservative in food products. The compound was incorporated into meat products, resulting in a notable extension of shelf life due to its antimicrobial properties. The study reported a reduction in microbial load by over 50% during storage.

The biological activities of this compound may be attributed to its ability to interact with cellular signaling pathways. Its structure allows it to inhibit specific enzymes involved in inflammation and microbial growth, although further studies are needed to elucidate the precise mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.